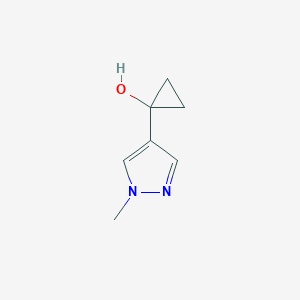
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione (4-PMTD) is a novel small molecule that has been studied for its potential therapeutic applications in the field of medicinal chemistry. 4-PMTD is a derivative of thiomorpholine, a heterocyclic compound that has been used in various medicinal applications. 4-PMTD has been studied for its ability to modulate the activity of various enzymes and proteins, and has been found to possess anti-inflammatory and anti-tumor activities.
科学的研究の応用
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been studied for its potential applications in the field of medicinal chemistry. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), the enzyme responsible for the production of prostaglandins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess anti-inflammatory and anti-tumor activities. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess antifungal, antimicrobial, and antiviral activities.
作用機序
The mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is not yet fully understood. However, it is believed that 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione modulates the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins.
Biochemical and Physiological Effects
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to modulate the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2). By modulating the activity of COX-2, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is able to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess anti-inflammatory and anti-tumor activities, which may be due to its ability to modulate the activity of other enzymes and proteins. 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has also been found to possess antifungal, antimicrobial, and antiviral activities.
実験室実験の利点と制限
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several advantages and limitations for lab experiments. One advantage of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione is that it is relatively easy to synthesize, using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. In addition, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has been found to possess a variety of biochemical and physiological effects, making it a useful tool for studying enzyme and protein modulation. However, 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione has several limitations, including its potential toxicity, as well as its relatively short half-life.
将来の方向性
The potential applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione are vast and varied. One potential future direction for research is to further investigate the mechanism of action of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, in order to gain a better understanding of how it modulates the activity of various enzymes and proteins. In addition, further research could be conducted to explore the potential therapeutic applications of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, such as its potential use as an anti-inflammatory or anti-tumor agent. Furthermore, research could be conducted to investigate the potential toxicity of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione, and to determine the most effective dosage and administration method. Finally, research could be conducted to explore the potential synergistic effects of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione when used in combination with other therapeutic agents.
合成法
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Stille reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol to form an ether. The Mitsunobu reaction involves the reaction of an alcohol with an organometallic compound, such as an organolithium reagent, to form an ether. The Stille reaction involves the reaction of an alkyl halide with an organostannane to form an ether. All of these methods are efficient and reliable for the synthesis of 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione involves the reaction of propargyl bromide with thiomorpholine-1,1-dione in the presence of a base to form 4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione.", "Starting Materials": [ "Propargyl bromide", "Thiomorpholine-1,1-dione", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF)" ], "Reaction": [ "Step 1: Dissolve thiomorpholine-1,1-dione (1 equivalent) and base (2 equivalents) in a solvent (e.g. DMF) and stir the mixture at room temperature for 30 minutes.", "Step 2: Add propargyl bromide (1 equivalent) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
1856821-85-6 |
製品名 |
4-(prop-2-ynoyl)-1lambda6-thiomorpholine-1,1-dione |
分子式 |
C7H9NO3S |
分子量 |
187.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



